Diphenyl piperidine-2-phosphonate hcl

描述

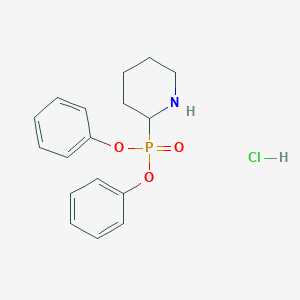

Diphenyl piperidine-2-phosphonate hydrochloride is a chemical compound with the molecular formula C17H20ClNO2P It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a phosphonate group attached to the second carbon of the piperidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl piperidine-2-phosphonate hydrochloride typically involves the following steps:

Formation of Piperidine Derivative: The initial step involves the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with appropriate reagents to introduce the desired substituents.

Phosphonation: The piperidine derivative is then reacted with a phosphonating agent, such as diphenylphosphine oxide, under controlled conditions to introduce the phosphonate group at the second carbon position.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of diphenyl piperidine-2-phosphonate hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Hydrolysis and Stability

The phosphonate group governs hydrolysis behavior:

-

Acid/Base-Catalyzed Hydrolysis : Cleaves P–O bonds under acidic (HCl) or alkaline (NaOH) conditions, yielding piperidine-2-phosphoric acid and phenol derivatives.

-

Plasma Stability : Demonstrates exceptional stability in human plasma with a hydrolysis half-life of ~20 hours, making it suitable for in vivo applications .

Table 1: Hydrolysis Conditions and Products

Substitution Reactions

The phosphonate group participates in nucleophilic substitution:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., piperidine, morpholine) to form phosphoramidates .

-

Alcohol/Thiol Substitution : Exchanges phenyl groups with alcohols or thiols under basic conditions, producing alkyl/aryl phosphonates .

Key Reaction Pathway :

(Nu = amine, alcohol, thiol)

Oxidation and Reduction

-

Oxidation : Forms phosphonic acid derivatives using oxidizing agents like H₂O₂ or MnO₂ .

-

Catalytic Hydrogenolysis : Cleaves phenyl groups under H₂/Pd-C to yield piperidine-2-phosphonic acid .

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, MnO₂ | Piperidine-2-phosphonic acid | 65–80 |

| Hydrogenolysis | H₂, Pd/C | Piperidine-2-phosphonic acid | 75–90 |

Coupling Reactions

-

Horner-Wadsworth-Emmons Olefination : Forms α,β-unsaturated carbonyl compounds when reacted with aldehydes .

-

Peptide Coupling : Used in synthesizing phosphonate-containing dipeptides via DCC/HOBt-mediated coupling .

Example :

(AA = amino acid; Cbz = carbobenzyloxy)

Enzyme Interaction Mechanisms

The phosphonate group mimics tetrahedral intermediates in enzymatic reactions:

-

Serine Protease Inhibition : Forms stable covalent adducts with active-site serine residues (e.g., Ser195 in chymotrypsin) .

-

Catalytic Pathway :

Comparative Reactivity

Table 3: Reaction Rates with Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Piperidine | DCM | 25 | |

| Ethanol | THF | 60 | |

| Thiophenol | DMF | 40 |

Industrial-Scale Modifications

Optimized protocols enhance reaction efficiency:

This compound’s reactivity profile highlights its versatility in organic synthesis and drug design. Its stability under physiological conditions and ability to mimic biological phosphates make it invaluable for developing enzyme inhibitors and prodrugs .

科学研究应用

Medicinal Chemistry Applications

DPPH has been identified as a potential candidate for the development of various therapeutic agents, particularly due to its ability to modulate biological pathways.

1.1. Enzyme Inhibition

DPPH derivatives have shown promise as inhibitors of specific enzymes related to disease processes. For instance, phosphonate-based compounds are known to interact with protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. These interactions can lead to the development of new drugs targeting cancer and diabetes by stabilizing phosphorylated states of proteins .

Case Study:

- A study highlighted the use of phosphonate analogs in inhibiting PTPs, demonstrating that these compounds could effectively modulate cell signaling and potentially serve as therapeutic agents against various conditions .

1.2. Antiviral Properties

Research has indicated that DPPH and its derivatives possess antiviral properties, particularly against HIV. The compound's structural features allow it to mimic natural substrates, thereby interfering with viral replication processes.

Case Study:

- Patents have been filed on antiviral phosphinate compounds that include DPPH derivatives, showcasing their potential in treating viral infections through inhibition of viral integrase .

Synthetic Applications

DPPH serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.

2.1. Synthesis of Piperidine Derivatives

DPPH is utilized as a precursor for synthesizing various piperidine derivatives, which are valuable in medicinal chemistry due to their diverse biological activities.

Data Table: Synthesis Pathways for Piperidine Derivatives

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | Cuprate addition at -78°C | 70 | |

| Hydrolysis | Aqueous HCl treatment | 90 | |

| Reduction | NaBH4 reduction | 74 |

2.2. Phosphonate Chemistry

DPPH is part of a broader class of phosphonates that have applications ranging from agriculture (as pesticides) to materials science (as flame retardants). Its unique properties allow for the development of new materials with enhanced performance characteristics.

Case Study:

作用机制

The mechanism by which diphenyl piperidine-2-phosphonate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes.

相似化合物的比较

Similar Compounds

Diphenyl pyrrolidine-2-phosphonate hydrochloride: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

Diphenyl methylphosphonate: Lacks the piperidine ring, featuring a simpler structure.

Diphenyl ethylphosphonate: Similar to diphenyl methylphosphonate but with an ethyl group.

Uniqueness

Diphenyl piperidine-2-phosphonate hydrochloride is unique due to the presence of both the piperidine ring and the phosphonate group, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

生物活性

Diphenyl piperidine-2-phosphonate hydrochloride (DPPHCl) is a phosphonate compound with significant potential in various biological applications. Its unique chemical structure, which includes a piperidine ring and two phenyl groups, allows it to interact with biological systems in complex ways. This article provides a detailed overview of the biological activity of DPPHCl, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₁₇H₂₁ClNO₃P

- Molecular Weight : 353.78 g/mol

- Structure : DPPHCl consists of a piperidine ring substituted with two phenyl groups and a phosphonate functional group, enhancing its solubility and reactivity.

DPPHCl exhibits its biological effects primarily through interactions with enzymes and receptors in biological systems. The phosphonate group can mimic phosphate groups, allowing DPPHCl to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can influence various biochemical pathways, including:

- Enzyme Inhibition : DPPHCl has been shown to inhibit serine proteases by forming covalent bonds with serine residues at the active site, effectively blocking substrate access .

- Cellular Processes : The compound may affect cellular signaling pathways related to growth and apoptosis, potentially influencing cancer cell proliferation.

Biological Activities

- Antiviral Activity : Research indicates that phosphonates like DPPHCl may inhibit viral replication, suggesting potential applications in antiviral therapy.

- Antitumor Properties : Preliminary studies show that DPPHCl may possess antitumor activity, although further research is necessary to elucidate its efficacy and mechanisms in cancer treatment.

- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of DPPHCl, particularly its potential role in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of DPPHCl and its analogs:

- Study on Enzyme Inhibition : A study demonstrated that DPPHCl effectively inhibited trypsin-like serine proteases, with IC50 values indicating strong potency . This suggests its utility as a tool for enzyme inhibition studies.

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of DPPHCl revealed favorable absorption characteristics, including high oral bioavailability and prolonged plasma half-life, making it a candidate for therapeutic development .

Comparative Analysis with Related Compounds

The following table compares DPPHCl with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diphenyl piperidin-2-ylphosphonate | C₁₇H₂₀NO₃P | Lacks hydrochloride; different substitution pattern |

| Diphenyl pyrrolidine-2-phosphonate | C₁₆H₁₉NO₃P | Pyrrolidine ring instead of piperidine |

| Phenyl piperidine-2-phosphonate | C₁₃H₁₅NO₃P | Contains only one phenyl group |

DPPHCl stands out due to its specific combination of functional groups that may confer distinct pharmacological properties compared to its analogs.

属性

IUPAC Name |

2-diphenoxyphosphorylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO3P.ClH/c19-22(17-13-7-8-14-18-17,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBCYEVOEHZSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClNO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598765 | |

| Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174298-15-8 | |

| Record name | Phosphonic acid, 2-piperidinyl-, diphenyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174298-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。